molecular formula C22H24N6O3 B12385350 Jak-IN-26

Jak-IN-26

Cat. No.: B12385350
M. Wt: 420.5 g/mol
InChI Key: FKCATCQHVCOBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Jak-IN-26 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods for this compound are designed to optimize yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Jak-IN-26 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to yield different reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Jak-IN-26 has a wide range of scientific research applications, including:

Mechanism of Action

Jak-IN-26 exerts its effects by inhibiting the activity of Janus kinase enzymes. These enzymes play a crucial role in the Janus kinase-signal transducer and activator of transcription signaling pathway, which is involved in the regulation of various cellular processes, including immune response, cell growth, and differentiation. By inhibiting Janus kinase activity, this compound disrupts the phosphorylation and activation of signal transducer and activator of transcription proteins, thereby modulating downstream signaling events and cellular responses .

Comparison with Similar Compounds

Jak-IN-26 is unique in its specific inhibition of Janus kinase enzymes and its favorable pharmacokinetic properties. Similar compounds include:

    Delgocitinib: A Janus kinase inhibitor with IC50 values of 2.8, 2.6, 13, and 58 nanomolar for Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2, respectively.

    Tofacitinib: A potent inhibitor of Janus kinase 1, Janus kinase 2, and Janus kinase 3 with IC50 values of 1, 20, and 112 nanomolar, respectively.

    Ruxolitinib: A selective inhibitor of Janus kinase 1 and Janus kinase 2 with IC50 values of 3.3 and 2.8 nanomolar, respectively.

    Fedratinib: An ATP-competitive inhibitor of Janus kinase 2 with an IC50 value of 3 nanomolar

Properties

Molecular Formula

C22H24N6O3

Molecular Weight

420.5 g/mol

IUPAC Name

N-[4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-5-propanoylpyridin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C22H24N6O3/c1-4-18(29)15-11-23-19(26-22(30)13-8-9-13)10-17(15)25-16-7-5-6-14(20(16)31-3)21-24-12-28(2)27-21/h5-7,10-13H,4,8-9H2,1-3H3,(H2,23,25,26,30)

InChI Key

FKCATCQHVCOBCX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4

Origin of Product

United States

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